molecular formula C11H20N2O4S2 B2659593 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide CAS No. 2034525-63-6

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide

Cat. No.: B2659593
CAS No.: 2034525-63-6
M. Wt: 308.41
InChI Key: MZNIYTYVSKZGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of great significance in medicinal chemistry due to its presence in tropane alkaloids and various pharmacologically active compounds . This molecule is characterized by two distinct sulfonamide functional groups: a methylsulfonyl group on the bridgehead nitrogen and a cyclopropanesulfonamide moiety on the carbon framework. This specific substitution pattern makes it a compound of high interest for early-stage drug discovery and chemical biology research. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure known for its ability to interact with biological targets, particularly in the central nervous system . Researchers can utilize this compound as a key intermediate or precursor in the development of novel receptor antagonists. For instance, structurally similar 8-azabicyclo[3.2.1]octane derivatives have been identified as high-affinity vasopressin V1A receptor antagonists . Furthermore, compounds featuring this scaffold are actively investigated as inhibitors of enzymatic targets, such as Complement Factor D in the immune system and cytochrome P450 monooxygenase 11A1 (CYP11A1) . The presence of the sulfonamide groups is often associated with enhanced binding affinity and metabolic stability, making this compound a valuable template for structure-activity relationship (SAR) studies and for the design of new bioactive molecules with potential applications in treating immune, inflammatory, and endocrine disorders . This product is intended for research and manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIYTYVSKZGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article presents a detailed overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.

Structural Overview

The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is modified with a methylsulfonyl group and a cyclopropanesulfonamide moiety. The molecular formula is C13H19N3O3SC_{13}H_{19}N_3O_3S, with a molecular weight of approximately 287.36 g/mol. The presence of both sulfonamide and amide functionalities contributes to its chemical reactivity and potential biological activity.

Synthesis Methods

Various synthetic methodologies have been developed for producing this compound. These methods emphasize the importance of stereochemistry and regioselectivity in synthesizing complex organic molecules, which can significantly influence biological activity.

Pharmacological Applications

Research indicates that this compound exhibits diverse pharmacological properties, including:

  • Anti-inflammatory Effects : The compound has shown promise in targeting inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Neuropharmacological Potential : Structural modifications can lead to variations in neuroactivity, making this compound a candidate for developing treatments for neurological disorders.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies help elucidate the mechanisms through which the compound exerts its biological effects and assess its safety profile.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Inflammatory Disease Models : In vivo studies have demonstrated that derivatives of this compound can reduce markers of inflammation in animal models, suggesting potential therapeutic applications in human inflammatory diseases.
  • Neuroactivity Assessments : Research involving receptor binding assays has indicated that certain analogs exhibit significant affinity for neurotransmitter receptors, highlighting their potential use in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
8-Azabicyclo[3.2.1]octan-3-oneBicyclic amineLacks sulfonyl group; potential neuroactivity
8-Methyl-8-azabicyclo[3.2.1]octan-3-olHydroxy derivativeHydroxyl group instead of sulfonamide
8-Azabicyclo[3.2.1]octaneParent structureBasic bicyclic framework without substitutions

The unique combination of functional groups in this compound enhances its biological activity, making it an attractive candidate for further research and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s distinguishing feature is the cyclopropanesulfonamide group at the 3-position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide 3-cyclopropanesulfonamide, 8-methylsulfonyl ~328.37 (estimated) High rigidity; enhanced hydrogen bonding Potential receptor modulation (e.g., 5-HT4)
8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine 3-amine, 8-methylsulfonyl 204.29 Lower polarity; reactive amine group Intermediate in synthesis
Velusetrag-related quinolinecarboxamide () 3-quinolinecarboxamide, 8-hydroxypropyl-sulfonamide >500 (estimated) Bulky substituents; high steric hindrance 5-HT4 receptor agonist (gastrointestinal motility)
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide () 3-naphthamide, 8-methyl ~324.38 (estimated) Aromatic interaction potential Antipathogenic activity
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate () 3-trifluoromethanesulfonate, 8-methyl ~327.31 (estimated) Electrophilic sulfonate ester Reactive intermediate in synthesis

Research Findings and Trends

  • Receptor Selectivity : Sulfonamide-containing bicyclic compounds (e.g., Velusetrag analogs) show higher 5-HT4 selectivity over 5-HT3, suggesting the target compound may share this profile .
  • Antipathogenic Activity : Naphthamide derivatives () inhibit bacterial biofilms via hydrophobic interactions, a mechanism less likely with the polar sulfonamide group in the target compound .
  • Metabolic Stability : Methylsulfonyl groups (common in and ) enhance metabolic stability by resisting oxidative degradation, a feature retained in the target compound .

Q & A

Basic: What synthetic strategies are employed for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide, and how are reaction conditions optimized?

Answer:
Synthesis involves multi-step protocols focusing on regioselectivity and stereochemical control:

Bicyclic Core Formation : Cyclization reactions (e.g., intramolecular aldol or Mannich) under controlled temperatures (−10°C to 25°C) and inert atmospheres to prevent side reactions .

Sulfonylation : Sequential introduction of methylsulfonyl and cyclopropanesulfonamide groups using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMSO or acetonitrile) at pH 7–8 .

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. NMR (1H/13C) and HRMS confirm structural integrity .

Basic: Which analytical techniques validate the compound’s structural and stereochemical properties?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC, NOESY) resolve connectivity and spatial arrangements. For example, NOESY correlations confirm axial/equatorial substituents on the bicyclo[3.2.1]octane system .
  • X-ray Crystallography : Provides absolute configuration; disorder modeling (e.g., 30% ellipsoids) resolves conformational flexibility .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB), critical for assessing stereochemical purity .

Advanced: How can discrepancies between in vitro and in vivo activity data be systematically addressed?

Answer:

Factor Resolution Strategy Reference
Metabolic Instability LC-MS/MS metabolite profiling identifies labile groups (e.g., sulfonamide hydrolysis). Prodrug derivatization improves stability .
Off-Target Effects Counter-screening against structural analogs (e.g., benzisoxazole derivatives ) and CRISPR-Cas9 knockouts isolate target-specific activity.
Bioavailability LogP optimization via substituent modulation (e.g., replacing methylsulfonyl with trifluoromethyl ) enhances membrane permeability.

Advanced: What computational tools predict the compound’s binding affinity and metabolic pathways?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholine receptors). Key parameters: binding energy ≤ −8 kcal/mol, hydrogen bonds with conserved residues (e.g., Asp113 in mAChR1) .
  • ADME Prediction : QikProp estimates logP (optimal 2–3), CNS permeability, and CYP450 inhibition. Metabolizer (e.g., Meteor Nexus) predicts Phase I oxidation sites (e.g., cyclopropane ring opening) .
  • DFT Calculations : Assess sulfonamide hydrolysis thermodynamics (ΔG‡ ≤ 20 kcal/mol indicates stability under physiological pH) .

Basic: What pharmacological targets are hypothesized, and how are they validated experimentally?

Answer:

  • Primary Targets : Neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) due to structural similarity to tropane alkaloids .
  • Validation Methods :
    • Radioligand Binding : Competitive displacement assays (IC50 ≤ 100 nM validates high affinity) .
    • Functional Assays : cAMP accumulation (GPCRs) or calcium flux (ion channels) confirm target modulation .
    • Selectivity Panels : Screening against 50+ receptors/kinases excludes off-target activity .

Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Salt Formation : Hydrochloride salts increase solubility (e.g., 20 mg/mL in PBS) while maintaining receptor affinity .
  • Nanoformulation : Liposomal encapsulation (particle size ≤ 200 nm, PDI ≤ 0.2) enhances bioavailability .
  • Co-Solvents : Ethanol/Cremophor EL mixtures (10–20% v/v) stabilize the compound in intravenous formulations .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Storage : Sealed containers with desiccants (silica gel) at 4°C prevent hygroscopic degradation .
  • Waste Disposal : Incineration (≥1000°C) following EPA guidelines for sulfonamide-containing compounds .

Advanced: How is stereochemical integrity maintained during large-scale synthesis?

Answer:

  • Chiral Auxiliaries : Temporarily fix configurations (e.g., Evans oxazolidinones) during key steps .
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation (ee ≥ 98%) ensures enantiopurity .
  • In-Process Controls : Real-time FTIR monitors reaction progress; chiral HPLC checks enantiomeric excess (≥99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.